molecular formula C9H19NO B12106839 1-(1-Aminopentan-2-YL)cyclobutan-1-OL

1-(1-Aminopentan-2-YL)cyclobutan-1-OL

Cat. No.: B12106839
M. Wt: 157.25 g/mol
InChI Key: QCGAPPOONGIFOM-UHFFFAOYSA-N
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Description

1-(1-Aminopentan-2-yl)cyclobutan-1-OL is a hypothetical or less-documented organic compound featuring a cyclobutanol core (four-membered ring) substituted with a 1-aminopentan-2-yl chain. Its estimated molecular formula is C₉H₁₉NO, with a molecular weight of approximately 155.25 g/mol (based on analogs like 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-OL ). The cyclobutanol ring introduces significant ring strain, which may enhance reactivity compared to larger cyclic alcohols.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-aminopentan-2-yl)cyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-4-8(7-10)9(11)5-3-6-9/h8,11H,2-7,10H2,1H3

InChI Key

QCGAPPOONGIFOM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C1(CCC1)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(1-Aminopentan-2-YL)cyclobutan-1-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Aminopentan-2-YL)cyclobutan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Cyclic Alcohols with Aminoalkyl Substituents

Compound CAS Molecular Formula MW (g/mol) Substituent Ring Type Key Properties/Applications
1-(1-Aminobutan-2-yl)cyclopentan-1-OL 19110-40-8 C₉H₁₉NO 157.25 Aminobutyl Cyclopentanol Pharmaceutical intermediates, agrochemicals, material science
1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-OL 1538820-49-3 C₉H₁₇NO 155.24 Aminomethyl-cyclobutyl Cyclobutanol Research chemical; dual cyclobutyl rings enhance steric hindrance

Key Differences :

  • Ring Strain: The cyclobutanol core in the target compound increases reactivity compared to the cyclopentanol analog .
  • Steric Effects: The dual cyclobutyl rings in 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-OL introduce more steric hindrance than the single-ring structure of the target compound, which may limit its utility in enzyme-binding applications.

Cyclobutanol Derivatives with Aromatic Substituents

Compound CAS Molecular Formula MW (g/mol) Substituent Key Properties/Applications
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-OL 1402152-75-3 C₁₁H₁₃FNO 197.23 Fluorophenyl-aminomethyl Lipophilic; potential bioactive properties (safety data available)

Comparison :

  • Aromatic vs. Aliphatic Groups: The fluorophenyl group in this compound enhances lipophilicity and electronic effects (via fluorine), making it more suited for targeting aromatic receptors in drug design. In contrast, the aliphatic amino-pentyl chain in the target compound may favor interactions with non-aromatic biological targets.

Non-Amino Cyclobutanol Derivatives

Compound CAS Molecular Formula MW (g/mol) Substituent Key Properties/Applications
1-(prop-2-en-1-yl)cyclobutan-1-OL 569679-43-2 C₇H₁₂O 112.17 Allyl Material science; lacks amine functionality

Comparison :

  • Functional Groups: The absence of an amine group in this allyl-substituted cyclobutanol eliminates basicity and hydrogen-bonding capability, reducing its utility in pharmaceutical contexts but making it a candidate for polymer or material synthesis.
  • Reactivity: The allyl group offers sites for radical or electrophilic reactions, whereas the amino-pentyl chain in the target compound enables nucleophilic or coordination chemistry.

Data Tables

Table 1: Structural and Physical Properties

Property 1-(1-Aminopentan-2-yl)cyclobutan-1-OL 1-(1-Aminobutan-2-yl)cyclopentan-1-OL 1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-OL
Molecular Formula C₉H₁₉NO (estimated) C₉H₁₉NO C₁₁H₁₃FNO
Molecular Weight (g/mol) ~155.25 157.25 197.23
Ring Strain High (cyclobutanol) Moderate (cyclopentanol) High (cyclobutanol)
Key Applications Hypothetical: Drug synthesis Pharmaceuticals, agrochemicals Bioactive compound research

Biological Activity

1-(1-Aminopentan-2-YL)cyclobutan-1-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(1-Aminopentan-2-YL)cyclobutan-1-OL is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The molecular formula is C9H17NC_9H_{17}N, and it has a molecular weight of approximately 141.24 g/mol. The compound's structure can be represented as follows:

Structure C9H17N\text{Structure }\text{C}_9\text{H}_{17}\text{N}

Biological Activity

Research indicates that 1-(1-Aminopentan-2-YL)cyclobutan-1-OL exhibits significant biological activity, particularly in its interaction with various biological pathways. Notably, it has been studied for its effects on immune response modulation and potential neuroprotective properties.

The compound's mechanism of action appears to involve modulation of signaling pathways associated with inflammation and neuroprotection. Studies have shown that it may influence the activation of Toll-like receptors (TLRs), which play a critical role in the immune response.

Case Studies and Research Findings

Several studies have investigated the effects of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL on animal models:

Table 1: Summary of Key Studies

Study ReferenceModel UsedDosageMain Findings
Mice33 mg/kg, 100 mg/kg, 300 mg/kgSignificant reduction in IL-6 levels post TLR7 stimulation
NZBWF1/J MiceVaried dosesModulated disease progression in lupus model; downregulation of interferon-modulated genes
DBA/1J Mice0.5 ml pristane + oral dosingNo significant reversal of autoantibody titers but prevented increases

Discussion

The biological activity of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL suggests potential therapeutic applications in diseases characterized by inflammation and neurodegeneration. For instance, the modulation of IL-6 levels indicates a possible role in treating autoimmune conditions such as systemic lupus erythematosus (SLE). Additionally, the compound's ability to influence interferon-related pathways may hold promise for neurodegenerative diseases like Parkinson's.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Long-term toxicity assessments to evaluate safety profiles.
  • Clinical trials to assess efficacy in human populations.
  • Exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

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